2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a 5-chloro-2-methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
Nitration: The nitration of benzoic acid to introduce the nitro group at the 3-position.
Carbamoylation: The formation of the carbamoyl group by reacting 5-chloro-2-methoxyaniline with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by carbamoylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Reduction: 2-[(5-Amino-2-methoxyphenyl)carbamoyl]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-methoxyaniline and 3-nitrobenzoic acid.
Scientific Research Applications
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of nitro and carbamoyl groups on biological systems.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the carbamoyl group can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-aminobenzoic acid
Uniqueness
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O6/c1-24-12-6-5-8(16)7-10(12)17-14(19)13-9(15(20)21)3-2-4-11(13)18(22)23/h2-7H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWNQQGLGIWUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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